Cas no 157684-01-0 ((S)-4-Chloro-homophenylalanine)

(S)-4-Chloro-homophenylalanine is a chiral non-natural amino acid derivative featuring a chloro-substituted phenyl group and an extended side chain. This compound is valuable in pharmaceutical and peptide research due to its stereochemical purity and functional versatility. The chloro substituent enhances its utility as a building block for modified peptides, enabling precise structural modifications for drug discovery and biochemical studies. Its high enantiomeric purity ensures consistent performance in asymmetric synthesis and enzyme inhibition studies. The extended side chain offers additional flexibility for designing peptidomimetics and bioactive compounds. This product is commonly used in medicinal chemistry for developing targeted therapeutics and probing structure-activity relationships.
(S)-4-Chloro-homophenylalanine structure
157684-01-0 structure
Product Name:(S)-4-Chloro-homophenylalanine
CAS No:157684-01-0
MF:C10H12ClNO2
MW:213.660781860352
MDL:MFCD07372178
CID:2779778
PubChem ID:10943829
Update Time:2025-06-14

(S)-4-Chloro-homophenylalanine Chemical and Physical Properties

Names and Identifiers

    • (S)-2-AMINO-4-(4-CHLOROPHENYL)BUTANOIC ACID
    • (S)-4-CHLORO-HOMOPHENYLALANINE
    • (I+/-S)-I+/--Amino-4-chlorobenzenebutanoic acid
    • DTXSID801273248
    • SCHEMBL15389812
    • 157684-01-0
    • (S)-2-AMINO-4-(4-CHLORO-PHENYL)-BUTYRIC ACID
    • CS-0356318
    • p-chlorohomophenylalanine
    • (2S)-2-amino-4-(4-chlorophenyl)butanoic Acid
    • F78747
    • (alphaS)-alpha-Amino-4-chlorobenzenebutanoic acid
    • (S)-4-Chloro-homophenylalanine
    • MDL: MFCD07372178
    • Inchi: 1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1
    • InChI Key: AQUBLNVPEAFNGD-VIFPVBQESA-N
    • SMILES: ClC1C=CC(=CC=1)CC[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 213.0556563g/mol
  • Monoisotopic Mass: 213.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 63.3Ų

(S)-4-Chloro-homophenylalanine Pricemore >>

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Additional information on (S)-4-Chloro-homophenylalanine

Comprehensive Overview of (S)-4-Chloro-homophenylalanine (CAS No. 157684-01-0): Properties, Applications, and Research Insights

(S)-4-Chloro-homophenylalanine (CAS No. 157684-01-0) is a chiral amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. As a homophenylalanine analog, this compound features a chloro substitution at the 4-position of the aromatic ring, which enhances its reactivity and utility in synthetic applications. Researchers and industry professionals frequently search for terms like "synthesis of (S)-4-Chloro-homophenylalanine", "CAS 157684-01-0 applications", and "chiral building blocks in drug discovery", reflecting its relevance in modern chemistry.

The compound’s stereospecificity makes it a valuable intermediate in the development of peptide-based therapeutics and enzyme inhibitors. Recent trends in drug discovery emphasize the importance of chiral purity, driving demand for high-quality (S)-enantiomers like this one. Its role in asymmetric synthesis and medicinal chemistry is further highlighted by its compatibility with cross-coupling reactions and bioconjugation techniques. Questions such as "How to optimize (S)-4-Chloro-homophenylalanine yield?" or "What are the alternatives to homophenylalanine derivatives?" are common among synthetic chemists.

From a physicochemical perspective, (S)-4-Chloro-homophenylalanine exhibits moderate solubility in polar solvents like DMF and DMSO, making it suitable for solid-phase peptide synthesis (SPPS). Its melting point and optical rotation data are critical for quality control, as discussed in publications focusing on amino acid characterization. The compound’s stability under acidic conditions also makes it a candidate for prodrug design, a hot topic in targeted drug delivery systems.

In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for 157684-01-0, aligning with global sustainability goals. Searches for "biocatalytic production of chiral amino acids" or "reducing waste in peptide synthesis" underscore this shift. Additionally, the compound’s potential in neurological research—particularly in modulating neurotransmitter pathways—has sparked interest, though detailed mechanisms remain under investigation.

For analytical purposes, HPLC and LC-MS are commonly employed to verify the enantiomeric excess of (S)-4-Chloro-homophenylalanine. Regulatory guidelines emphasize batch-to-batch consistency, especially for GMP-grade materials used in clinical trials. FAQs like "How to store (S)-4-Chloro-homophenylalanine?" (recommended: 2-8°C under inert atmosphere) or "Is CAS 157684-01-0 hygroscopic?" reflect practical concerns in lab settings.

In summary, (S)-4-Chloro-homophenylalanine (CAS No. 157684-01-0) bridges organic synthesis, pharmaceutical development, and biochemical research. Its versatility and alignment with cutting-edge scientific trends ensure its continued prominence in peer-reviewed studies and industrial applications alike.

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